molecular formula C22H26N4O2S B295336 4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B295336
M. Wt: 410.5 g/mol
InChI Key: ZBBMHCONVICGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMAPT, and it has been found to possess several biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

DMAPT exerts its effects by inhibiting the activity of the NF-κB transcription factor. NF-κB plays a crucial role in regulating the expression of several genes involved in inflammation, immune response, and cell survival. DMAPT binds to the NF-κB protein and prevents it from entering the nucleus, where it regulates gene expression. This leads to a reduction in the expression of several genes involved in inflammation and cell survival, resulting in the anti-inflammatory and anti-cancer effects of DMAPT.
Biochemical and Physiological Effects:
DMAPT has been found to possess several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of the NF-κB transcription factor. DMAPT has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, DMAPT has been found to possess anti-oxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

DMAPT has several advantages for lab experiments. It can be easily synthesized using well-established methods, and it has been extensively studied for its potential applications in various fields of scientific research. However, DMAPT also has some limitations. It has been found to be unstable in solution, which can make it difficult to use in certain experiments. Additionally, DMAPT has been found to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on DMAPT. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research can be conducted to explore the potential of DMAPT as a cancer therapy. Other potential future directions include investigating the effects of DMAPT on other cellular processes and exploring ways to increase its bioavailability.

Synthesis Methods

DMAPT can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the use of several reagents and solvents, and it requires expertise in organic chemistry. The synthesis of DMAPT has been described in several scientific publications, and it is a well-established process.

Scientific Research Applications

DMAPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. DMAPT has been shown to inhibit the activity of a transcription factor called NF-κB, which is involved in several cellular processes such as inflammation, apoptosis, and immune response. DMAPT has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Properties

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C22H26N4O2S/c1-5-28-18-9-7-6-8-17(18)24-21(27)19-14(2)23-22(29)25-20(19)15-10-12-16(13-11-15)26(3)4/h6-13,20H,5H2,1-4H3,(H,24,27)(H2,23,25,29)

InChI Key

ZBBMHCONVICGAI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)N(C)C)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

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